Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1191901-07-1
VCID: VC2875476
InChI: InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.4 g/mol

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate

CAS No.: 1191901-07-1

Cat. No.: VC2875476

Molecular Formula: C17H22N2O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate - 1191901-07-1

Specification

CAS No. 1191901-07-1
Molecular Formula C17H22N2O2S
Molecular Weight 318.4 g/mol
IUPAC Name tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3
Standard InChI Key CCKKZUUXAAEVRO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CSC3=CC=C2

Introduction

Chemical Identification and Properties

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate is a complex organic compound characterized by its heterocyclic structure. It contains both benzo[b]thiophene and piperazine moieties with a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens. The compound is primarily used in research applications and pharmaceutical synthesis, serving as a key intermediate in the development of certain drug molecules.

Basic Chemical Information

The compound is uniquely identified through several chemical identifiers and possesses specific physical and chemical properties that define its behavior in various applications. The following table summarizes the essential chemical information:

ParameterValue
CAS Registry Number1191901-07-1
Molecular FormulaC₁₇H₂₂N₂O₂S
Molecular Weight318.4 g/mol
IUPAC Nametert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate
InChIInChI=1S/C17H22N2O2S/c1-17(2,3)21-16(20)19-10-8-18(9-11-19)14-5-4-6-15-13(14)7-12-22-15/h4-7,12H,8-11H2,1-3H3
InChIKeyCCKKZUUXAAEVRO-UHFFFAOYSA-N

The compound is also known by several synonyms in the chemical literature, including:

  • tert-butyl 4-(1-benzothiophen-4-yl)piperazine-1-carboxylate

  • 1-Piperazinecarboxylic acid, 4-benzo[b]thien-4-yl-, 1,1-dimethylethyl ester

  • 1-Boc-4-(benzo[b]thiophen-4-yl)piperazine

Structural Characteristics

The structural features of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate are critical to understanding its reactivity and applications. The compound consists of a benzo[b]thiophene moiety linked to a piperazine ring at the 4-position. One nitrogen of the piperazine is protected with a tert-butyloxycarbonyl (Boc) group, which serves as a common protecting group in organic synthesis.

The benzo[b]thiophene portion consists of a benzene ring fused with a thiophene ring, creating a bicyclic aromatic system. This structural arrangement provides particular electronic properties that influence the compound's reactivity and stability. The connection between the benzo[b]thiophene and piperazine groups occurs through a carbon-nitrogen bond, which is significant for the compound's function as a synthetic intermediate .

Synthesis Methods

The synthesis of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate involves specific organic chemistry processes that have been optimized for pharmaceutical applications. These methods focus on achieving high yield and purity while minimizing by-product formation.

Patent-Described Synthesis

A significant synthesis route is described in patent US9206169B2, which details methods for producing benzo[b]thiophene compounds. The synthesis typically involves a key coupling reaction between 4-bromobenzo[b]thiophene and piperazine derivatives .

One specific method involves heating under reflux a mixture containing:

  • 14.4 g of 4-bromobenzo[b]thiophene

  • 29.8 g of anhydrous piperazine

  • 9.3 g of sodium tert-butoxide

  • 0.65 g of (R)-(+)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP)

  • 0.63 g of tris(dibenzylideneacetone)dipalladium(0)

  • 250 ml of toluene

Advanced Synthetic Approaches

Modern synthetic approaches to this compound focus on improving efficiency and reducing environmental impact. Patent literature indicates that high-yielding methods have been developed that avoid column chromatography purification, making these processes more suitable for industrial applications .

These advanced methods typically involve:

  • Decarboxylation of a precursor compound in the presence of high-boiling basic compounds

  • Reaction of the benzo[b]thiophene compound with a piperazine derivative

  • Optional removal of protecting groups depending on the target product

The use of specific palladium catalysts, particularly palladium carbene complexes, has been shown to improve reaction efficiency. Various phosphine ligands may also be employed, including:

  • Tri-tert-butylphosphine

  • 2-(di-tert-butylphosphino)-1,1′-biphenyl

  • 2-(di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl

  • Other specialized phosphine derivatives

Applications and Uses

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate serves important functions in pharmaceutical research and development, particularly as a synthetic intermediate.

Pharmaceutical Intermediate Applications

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical compounds, particularly those related to central nervous system disorders. Its structural features make it valuable for creating complex drug molecules with specific biological activities.

One notable application is its relation to brexpiprazole, an antipsychotic medication used to treat schizophrenia and as an adjunctive treatment for major depressive disorder. The synthesis of brexpiprazole involves intermediates similar to tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, highlighting its importance in pharmaceutical chemistry.

The compound is also utilized in the production of 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2(1H)-one, which has been the subject of patent applications, indicating its potential therapeutic value .

Structural Relationships and Similar Compounds

The structural features of tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate relate it to several other compounds with similar applications or synthetic pathways.

Structurally Related Compounds

Several compounds share structural similarities with tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate, including:

CompoundCAS NumberStructural RelationshipSimilarity Score
1-Boc-4-(4-Formylphenyl)piperazine927676-52-6Contains Boc-protected piperazine with aromatic substituent0.87
tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate182618-86-6Contains tert-butyl carbamate group and piperazine0.86
1-Boc-4-(4-Nitrophenyl)piperazine1257849-25-4Contains Boc-protected piperazine with nitrophenyl group0.85
1-Boc-4-(3-Formylphenyl)piperazine304897-49-2Contains Boc-protected piperazine with formylphenyl group0.85
tert-Butyl 4-(4-aminobenzyl)piperazine-1-carboxylateNot providedContains tert-butyl carboxylate group on piperazine with aminobenzyl substituent0.83

These relationships highlight the compound's place within a broader family of protected piperazine derivatives that serve as important building blocks in medicinal chemistry .

Research Significance and Future Directions

Tert-butyl 4-(benzo[b]thiophen-4-yl)piperazine-1-carboxylate continues to be significant in pharmaceutical research, particularly as the development of novel central nervous system medications advances.

Current Research Importance

The compound's importance stems from:

  • Its role as a key intermediate in the synthesis of antipsychotic medications

  • The optimization of its synthetic pathways, which contributes to more efficient pharmaceutical manufacturing processes

  • Its structural features that enable specific modifications important for drug development

Future Research Directions

Potential areas for future research involving this compound include:

  • Development of more environmentally friendly synthetic routes

  • Exploration of additional pharmaceutical applications beyond current known uses

  • Investigation of structure-activity relationships in new drug candidates

  • Further optimization of catalytic systems for its synthesis

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